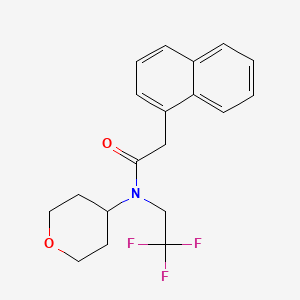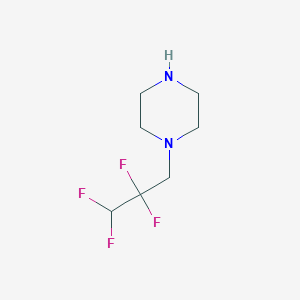
1-(2,2,3,3-Tetrafluoropropyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,2,3,3-Tetrafluoropropyl)piperazine” is a chemical compound with the CAS Number: 23476-98-4 . It has a molecular weight of 200.18 . The IUPAC name for this compound is 1-(2,2,3,3-tetrafluoropropyl)piperazine .
Molecular Structure Analysis
The InChI code for “1-(2,2,3,3-Tetrafluoropropyl)piperazine” is 1S/C7H12F4N2/c8-6(9)7(10,11)5-13-3-1-12-2-4-13/h6,12H,1-5H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(2,2,3,3-Tetrafluoropropyl)piperazine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Therapeutic and Diagnostic Applications in Oncology
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a structural analogue potentially related in activity to 1-(2,2,3,3-Tetrafluoropropyl)piperazine, has been identified as a promising candidate for therapeutic and/or diagnostic applications in oncology. Modifications to reduce its lipophilicity, while maintaining or enhancing affinity for σ receptors, are under investigation for improved tumor targeting and minimal antiproliferative activity, highlighting its utility in cancer research and treatment (Abate et al., 2011).
Flame Retardant Applications
Research into the application of piperazine-phosphonates as flame retardants on cotton fabric has shown significant potential. The study of thermal decomposition reactions of treated fabrics provides insights into the effectiveness of these compounds in enhancing fire resistance, indicating a valuable application of piperazine derivatives in material science and safety technology (Nguyen et al., 2014).
Antimicrobial Activities
Novel 1,4-Disubstituted piperazines have been synthesized and evaluated for their antibacterial activities. This research highlights the importance of the piperazine moiety in the development of new antimicrobial agents, demonstrating its potential in addressing drug-resistant pathogenic bacterial strains (Shroff et al., 2022).
Central Pharmacological Activities
Piperazine derivatives are extensively researched for their central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects. This area of study underscores the versatility of piperazine derivatives in the development of central nervous system (CNS) drugs, with potential therapeutic benefits for various psychiatric and neurological disorders (Brito et al., 2018).
Antifungal Applications
Optically active antifungal azoles containing the piperazine moiety have shown significant activity against various fungal pathogens, offering a new approach to treating fungal infections with enhanced efficacy and selectivity. This research provides a foundation for the development of novel antifungal agents with the potential to improve patient outcomes in infectious disease management (Upadhayaya et al., 2004).
Drug Delivery and Sensor Applications
Studies involving heteroatom-doped fullerenes interacting with piperazine derivatives suggest potential applications in drug delivery and as sensor devices. These findings open new avenues for the use of piperazine compounds in medical applications, highlighting their role in the development of innovative diagnostic and therapeutic tools (Alver et al., 2018).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H315, H318, H335 . The precautionary statements associated with the compound include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Eigenschaften
IUPAC Name |
1-(2,2,3,3-tetrafluoropropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F4N2/c8-6(9)7(10,11)5-13-3-1-12-2-4-13/h6,12H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLYMOHYRZUZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,3,3-Tetrafluoropropyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2814806.png)
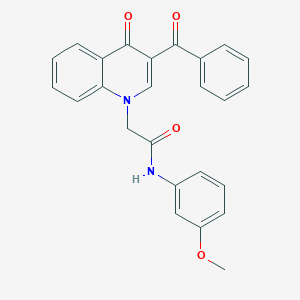
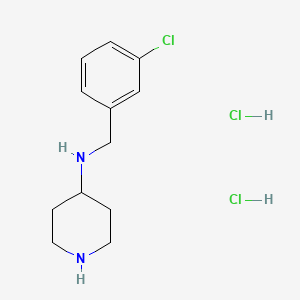
![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2814810.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2814812.png)

![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2814814.png)
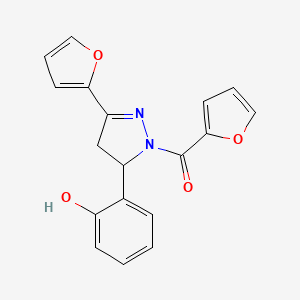
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2814816.png)

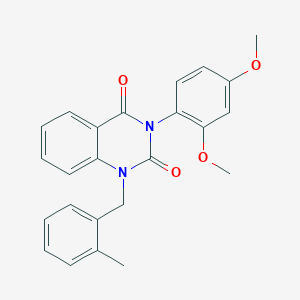

![4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2814826.png)
